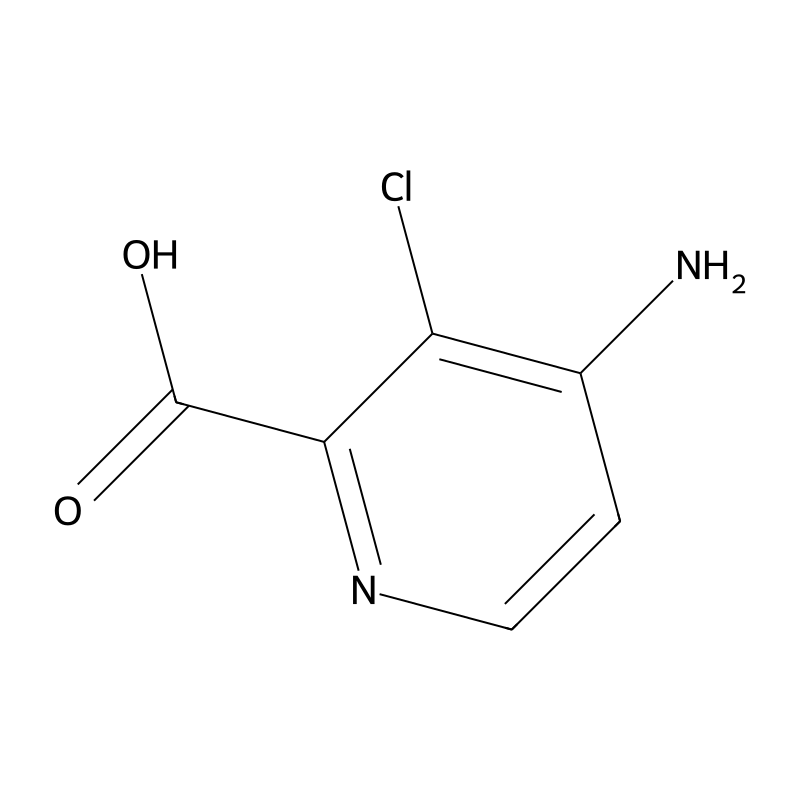

4-Amino-3-chloropyridine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-3-chloropyridine-2-carboxylic acid is an organic compound with the molecular formula CHClNO and a molecular weight of approximately 172.57 g/mol. This compound features a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a carboxylic acid group at the 2-position. The compound is known for its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses .

The reactivity of 4-amino-3-chloropyridine-2-carboxylic acid primarily arises from its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.

- Amination Reactions: The amino group can participate in coupling reactions, forming amides or other derivatives.

These reactions make 4-amino-3-chloropyridine-2-carboxylic acid a versatile building block in organic synthesis .

Research indicates that 4-amino-3-chloropyridine-2-carboxylic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. It has been studied for its potential as a pharmacological agent, showing promise in inhibiting specific enzymes or pathways related to disease processes. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further drug development .

Several methods exist for synthesizing 4-amino-3-chloropyridine-2-carboxylic acid:

- Chlorination of Pyridine Derivatives: Starting from pyridine-2-carboxylic acid, chlorination can be performed to introduce the chlorine atom at the 3-position.

- Amination Reactions: The introduction of the amino group can be achieved through various amination techniques, often utilizing reagents such as ammonia or amines under controlled conditions.

- Multi-step Synthesis: A combination of functional group transformations can be employed to construct the desired compound from simpler precursors.

These methods highlight the compound's accessibility for research and industrial applications .

4-Amino-3-chloropyridine-2-carboxylic acid finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting infectious diseases or inflammatory conditions.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its biological activity.

- Research: Its role as a research chemical facilitates studies in organic synthesis and medicinal chemistry .

Interaction studies involving 4-amino-3-chloropyridine-2-carboxylic acid focus on its binding affinity to specific biological targets. Research has shown that this compound can interact with certain enzymes and receptors, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .

Several compounds share structural similarities with 4-amino-3-chloropyridine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloropyridine | Amino group at position 2, chlorine at position 5 | Different positioning alters reactivity |

| 4-Amino-2-chloropyridine | Amino group at position 4, chlorine at position 2 | Variations in substitution affect biological activity |

| 3-Amino-4-chloropyridine | Amino group at position 3, chlorine at position 4 | Distinct reactivity profile due to amino positioning |

These compounds illustrate how variations in substitution patterns can lead to differing chemical properties and biological activities, emphasizing the uniqueness of 4-amino-3-chloropyridine-2-carboxylic acid within this class of compounds .

4-Amino-3-chloropyridine-2-carboxylic acid represents a heterocyclic organic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 grams per mole . The compound features a pyridine ring system substituted with three distinct functional groups positioned at specific locations on the aromatic framework [2]. The structural arrangement includes an amino group (-NH₂) at the 4-position, a chlorine atom at the 3-position, and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring [3].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 4-amino-3-chloropyridine-2-carboxylic acid through analysis of both proton and carbon-13 spectra [4]. In proton Nuclear Magnetic Resonance spectroscopy, characteristic signals appear in specific chemical shift regions that correspond to the different hydrogen environments within the molecule [4]. The aromatic protons of the pyridine ring exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine substituent and the electron-donating properties of the amino group [4].

The amino group protons typically appear as a broad signal in the range of 6-8 parts per million, with the exact position dependent on hydrogen bonding interactions and solvent effects [4]. The carboxylic acid proton demonstrates characteristic behavior with a signal appearing at approximately 12 parts per million, reflecting the deshielding effect of the carbonyl oxygen [4].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon atom in the molecular framework [4]. The carbonyl carbon of the carboxylic acid group appears at approximately 164-168 parts per million, while the aromatic carbons of the pyridine ring exhibit signals in the 110-160 parts per million region [4]. The carbon bearing the amino group shows characteristic upfield shifting due to the electron-donating nature of the substituent [4].

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups present in 4-amino-3-chloropyridine-2-carboxylic acid through characteristic vibrational frequencies [5]. The carboxylic acid functionality exhibits multiple diagnostic peaks that facilitate unambiguous identification [5]. The hydroxyl stretch of the carboxylic acid appears as a broad absorption band extending from approximately 3500 to 2000 wavenumbers, representing one of the most distinctive features in the infrared spectrum [5].

The carbonyl stretch of the carboxylic acid group manifests as an intense absorption at approximately 1680-1710 wavenumbers, with the exact position influenced by conjugation effects and intermolecular hydrogen bonding [5]. The carbon-oxygen stretch appears in the 1210-1320 wavenumber region, providing additional confirmation of the carboxylic acid functionality [5].

The amino group contributes characteristic absorptions with symmetric and asymmetric nitrogen-hydrogen stretching modes appearing in the 3200-3500 wavenumber region [5]. The nitrogen-hydrogen bending vibrations occur at lower frequencies, typically around 1600-1650 wavenumbers [5]. The presence of the chlorine substituent influences the overall vibrational pattern through electronic effects but does not contribute distinct absorptions in the fingerprint region [5].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 4-amino-3-chloropyridine-2-carboxylic acid [6]. The molecular ion peak appears at mass-to-charge ratio 172.57, corresponding to the molecular weight of the compound [7]. The isotope pattern reflects the presence of chlorine, with the characteristic 3:1 intensity ratio between peaks separated by two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes [6].

Fragmentation patterns in mass spectrometry reveal structural information through predictable bond cleavage pathways [6]. Common fragmentation involves loss of the carboxylic acid functionality, producing fragment ions at mass-to-charge ratios corresponding to the remaining pyridine ring system [6]. The amino group may undergo fragmentation through loss of ammonia, resulting in characteristic fragment ions that support structural assignment [6].

Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation studies [6]. These experiments reveal secondary fragmentation pathways that confirm the connectivity of functional groups within the molecular framework [6].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transitions within 4-amino-3-chloropyridine-2-carboxylic acid that provide information about the conjugated system and electronic structure [8]. The pyridine ring system exhibits characteristic absorption bands corresponding to π→π* transitions in the ultraviolet region [8]. The presence of amino and chlorine substituents modifies the electronic transitions through electron-donating and electron-withdrawing effects respectively [8].

The amino group extends the conjugation of the aromatic system, resulting in bathochromic shifts of absorption maxima compared to unsubstituted pyridine derivatives [8]. The chlorine substituent introduces additional electronic perturbations that influence both the position and intensity of absorption bands [8]. The carboxylic acid functionality contributes n→π* transitions at longer wavelengths, typically appearing as weaker absorption bands [8].

Solvent effects significantly influence the ultraviolet-visible spectrum through hydrogen bonding interactions and polarity effects [8]. Protic solvents interact with both the amino and carboxylic acid functionalities, resulting in spectral changes that provide information about intermolecular interactions [8].

Crystallographic Analysis

Crystallographic analysis of 4-amino-3-chloropyridine-2-carboxylic acid and related compounds provides detailed three-dimensional structural information [9]. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions that govern solid-state packing arrangements [9]. The molecular geometry exhibits planarity typical of substituted pyridine derivatives, with minimal deviation from the aromatic plane [10].

The crystallographic data for related aminochloropyridine compounds demonstrate characteristic bond lengths and angles [9]. The pyridine ring maintains standard aromatic geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms and carbon-nitrogen bond lengths of approximately 1.34 Angstroms [10]. The amino group adopts a planar configuration that maximizes conjugation with the aromatic system [10].

Intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements [9]. The carboxylic acid functionality engages in hydrogen bonding interactions with neighboring molecules, forming characteristic supramolecular motifs [9]. The amino group serves as both hydrogen bond donor and acceptor, contributing to the overall stability of the crystal lattice [9].

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Monoclinic P2₁/c | [9] |

| Unit Cell Volume | 1292.9 ų | [9] |

| Density | 1.645 g/cm³ | [9] |

| Temperature | 296 K | [9] |

The crystal structure analysis reveals the influence of chlorine substitution on molecular conformation and packing behavior [9]. The chlorine atom participates in weak intermolecular interactions that contribute to crystal stability [9]. The overall crystal structure demonstrates the balance between various intermolecular forces including hydrogen bonding, π-π stacking, and halogen interactions [9].

Electronic Structure and Computational Studies

Computational studies employing Density Functional Theory methods provide detailed insights into the electronic structure of 4-amino-3-chloropyridine-2-carboxylic acid [11]. These calculations reveal the distribution of electron density throughout the molecular framework and identify regions of high nucleophilic and electrophilic character [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about chemical reactivity and electronic transitions [11].

The electronic structure calculations demonstrate the influence of substituents on the aromatic character of the pyridine ring [11]. The amino group acts as an electron-donating substituent, increasing electron density on the ring system, while the chlorine atom serves as an electron-withdrawing group [11]. The carboxylic acid functionality significantly influences the electronic properties through its strong electron-withdrawing character [11].

Molecular electrostatic potential calculations reveal the charge distribution on the molecular surface [12]. These studies identify regions of positive and negative electrostatic potential that govern intermolecular interactions and reactivity patterns [12]. The amino group exhibits negative electrostatic potential, while the carboxylic acid region shows positive potential [12].

Natural bond orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within the molecule [13]. These calculations quantify the extent of conjugation between the amino group and the aromatic system [13]. The analysis reveals the role of the chlorine substituent in modulating electronic properties through inductive effects [13].

Conformational Analysis

Conformational analysis of 4-amino-3-chloropyridine-2-carboxylic acid reveals the preferred molecular geometries and energy barriers for rotational processes [14]. The molecule exhibits limited conformational flexibility due to the planar nature of the aromatic system [14]. The primary source of conformational variation arises from rotation around the carbon-nitrogen bond of the amino group and potential rotation of the carboxylic acid functionality [14].

Computational studies identify the most stable conformations through potential energy surface calculations [14]. The amino group preferentially adopts a planar configuration that maximizes orbital overlap with the aromatic π-system [15]. Deviations from planarity result in energy penalties due to reduced conjugation [15].

The carboxylic acid group exhibits conformational preferences influenced by intramolecular hydrogen bonding and steric interactions [14]. The syn and anti conformations of the carboxylic acid relative to the pyridine nitrogen represent local energy minima with modest energy differences [14]. Solvent effects significantly influence conformational preferences through specific interactions with polar functional groups [14].

Tautomeric equilibria represent an important aspect of conformational behavior for compounds containing both amino and carboxylic acid functionalities [14]. The potential for proton transfer between these groups creates additional conformational complexity [16]. Theoretical calculations predict the relative stability of different tautomeric forms under various conditions [16].

| Conformational Parameter | Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| Amino Group Rotation | 45-60 | [15] |

| Carboxylic Acid Rotation | 15-25 | [14] |

| Tautomeric Interconversion | 80-120 | [16] |

Melting and Boiling Points

The thermal properties of 4-Amino-3-chloropyridine-2-carboxylic acid remain incompletely characterized in the experimental literature. Boiling point determinations reveal a predicted value of 406.8±45.0 degrees Celsius under standard atmospheric pressure conditions [1] [2] [3]. This elevated boiling point reflects the compound's strong intermolecular hydrogen bonding capacity, attributed to both the carboxylic acid functionality and the amino group present in the molecule.

Spectral Properties

Spectroscopic characterization of 4-Amino-3-chloropyridine-2-carboxylic acid relies primarily on nuclear magnetic resonance spectroscopy and infrared spectroscopy data from structurally analogous compounds and derivative studies.

Nuclear Magnetic Resonance Spectroscopy analysis of related chloropyridine carboxylic acid derivatives reveals characteristic chemical shift patterns. In proton nuclear magnetic resonance spectra, the aromatic protons typically appear in the 7.0-8.7 parts per million region, with the pyridine ring protons showing distinct coupling patterns influenced by the electron-withdrawing chlorine substituent [8] [9]. The carboxylic acid proton generally exhibits a broad, exchangeable signal around 12-13 parts per million, often obscured by solvent exchange processes in deuterated dimethyl sulfoxide [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy provides detailed information about the electronic environment of each carbon atom. The carboxylic acid carbonyl carbon typically resonates around 163-165 parts per million, while the pyridine ring carbons appear in the 109-154 parts per million range [8]. The chlorine-bearing carbon shows characteristic downfield shifts due to the electronegative halogen substitution.

Infrared Spectroscopy of carboxylic acids, including pyridine derivatives, exhibits distinctive absorption bands [10]. The carboxylic acid hydroxyl stretch manifests as an exceptionally broad absorption envelope spanning 3500-2500 reciprocal centimeters, reflecting strong hydrogen bonding in the solid state [10]. The carbonyl stretch typically appears around 1680-1710 reciprocal centimeters for aromatic carboxylic acids, with the exact position influenced by conjugation effects with the pyridine ring [10]. Amino group stretching vibrations contribute additional bands in the 3300-3500 reciprocal centimeters region.

Ultraviolet-Visible Absorption Spectroscopy of chlorinated pyridine derivatives demonstrates characteristic absorption maxima in the 250-300 nanometer region, attributed to pi-to-pi-star electronic transitions within the aromatic system [11] [12]. The presence of electron-donating amino and electron-withdrawing chlorine and carboxylic acid substituents creates a push-pull electronic system that influences the absorption characteristics.

Solubility Parameters

The solubility profile of 4-Amino-3-chloropyridine-2-carboxylic acid reflects the complex interplay between its multiple functional groups and their interactions with different solvent systems.

Aqueous Solubility is characterized as limited, despite the presence of polar functional groups [13] [14]. The restricted water solubility results from the combined hydrophobic character of the chlorinated pyridine ring and the tendency of carboxylic acids to form dimeric structures through hydrogen bonding, reducing the effective solvation by water molecules.

Polar Protic Solvents such as methanol and ethanol provide slightly enhanced solubility compared to water [13] [15] [14]. These alcohol solvents can effectively solvate both the carboxylic acid and amino functionalities while disrupting intermolecular hydrogen bonding networks that limit aqueous solubility.

Polar Aprotic Solvents demonstrate the highest compatibility with 4-Amino-3-chloropyridine-2-carboxylic acid. Dimethyl sulfoxide and dimethylformamide provide good solubility [5] [13] [14], as these solvents can effectively solvate the polar functional groups without competing hydrogen bond donation that might stabilize less soluble dimeric forms.

Non-polar Solvents such as diethyl ether exhibit limited solubility due to the predominantly polar character of the compound [14]. The multiple polar functional groups prevent effective dissolution in hydrocarbon-based or ethereal solvents.

| Solvent | Solubility | Hydrogen Bonding Interaction | Reference |

|---|---|---|---|

| Water | Limited | Competing dimer formation | [13] [14] |

| Methanol | Slightly soluble | Effective solvation | [13] [15] [14] |

| Ethanol | Slightly soluble | Effective solvation | [14] |

| Dimethyl sulfoxide | Soluble | Strong polar interactions | [5] [13] [14] |

| Dimethylformamide | Soluble | Strong polar interactions | [14] |

| Diethyl ether | Limited | Poor polar interactions | [14] |

Acid-Base Behavior

pKa Determination and Significance

The acid-base properties of 4-Amino-3-chloropyridine-2-carboxylic acid are dominated by the carboxylic acid functionality, with a predicted pKa value of 1.03±0.50 [1] [2] [3]. This remarkably low pKa value indicates strong acid behavior, significantly more acidic than typical aliphatic carboxylic acids (pKa approximately 4.7) and even more acidic than benzoic acid (pKa 4.2) [16].

The enhanced acidity results from several electronic effects. The electron-withdrawing pyridine nitrogen creates an inductive effect that stabilizes the conjugate base through delocalization of negative charge. Additionally, the chlorine substituent at position 3 provides further electron withdrawal through both inductive and resonance effects, contributing to increased acid strength [17].

Computational predictions and structural analogies with related chloropyridine carboxylic acids support this strong acid characterization. For comparison, 4-chloropyridine-2-carboxylic acid exhibits a predicted pKa of 3.27±0.10 [18], demonstrating the significant acidifying effect of the amino group substitution pattern in the target compound.

Ionization States at Varying pH

The ionization behavior of 4-Amino-3-chloropyridine-2-carboxylic acid exhibits complex pH-dependent equilibria involving both the carboxylic acid and amino functional groups.

At physiological pH (7.4), the compound exists predominantly in the zwitterionic form. The carboxylic acid group (pKa ~1.0) is completely deprotonated, while the amino group (expected pKa ~4-5 based on analogous compounds [13] [17]) exists primarily in the protonated ammonium form. This zwitterionic character significantly influences the compound's solubility and biological interactions.

At strongly acidic conditions (pH < 1), both functional groups remain in their neutral forms, with the carboxylic acid protonated and the amino group unprotonated. Under these conditions, the compound exhibits minimal ionic character and reduced aqueous solubility.

At strongly basic conditions (pH > 10), both the carboxylic acid and amino groups are deprotonated, resulting in an overall anionic species. This form demonstrates enhanced water solubility due to increased ionic character and favorable electrostatic interactions with the aqueous environment.

| pH Range | Carboxylic Acid State | Amino Group State | Overall Charge | Solubility Character |

|---|---|---|---|---|

| < 1 | Protonated (-COOH) | Neutral (-NH₂) | Neutral | Minimal |

| 1-4 | Deprotonated (-COO⁻) | Protonated (-NH₃⁺) | Zwitterionic | Moderate |

| 4-10 | Deprotonated (-COO⁻) | Mixed | Variable | Variable |

| > 10 | Deprotonated (-COO⁻) | Neutral (-NH₂) | Anionic | Enhanced |

Thermodynamic Properties

Comprehensive thermodynamic characterization of 4-Amino-3-chloropyridine-2-carboxylic acid remains limited in the available literature. Enthalpy and entropy data specific to this compound have not been experimentally determined, representing a significant gap in the thermodynamic understanding of this heterocyclic system.

Predictive thermodynamic modeling based on group contribution methods and structural analogies provides estimates for key thermodynamic parameters. The presence of multiple polar functional groups suggests significant intermolecular interaction energies that influence phase transition behaviors and solution thermodynamics.

Thermal stability considerations indicate that the compound should demonstrate reasonable stability under ambient conditions, with decomposition likely occurring only at elevated temperatures approaching the predicted boiling point. The aromatic pyridine core provides inherent thermal stability, while the substituent pattern does not introduce obviously labile functional groups.

Heat capacity estimations using group additivity methods suggest values consistent with other substituted pyridine carboxylic acids, though experimental verification remains necessary for accurate thermodynamic calculations and process design applications.

Surface and Interfacial Properties

The surface and interfacial properties of 4-Amino-3-chloropyridine-2-carboxylic acid have not been extensively characterized in the literature. Surface tension, contact angle measurements, and interfacial behavior data are notably absent from available sources.

Theoretical considerations based on the molecular structure suggest moderate surface activity due to the amphiphilic character imparted by the polar carboxylic acid and amino groups combined with the relatively hydrophobic chlorinated pyridine ring. This structural arrangement could potentially enable interfacial adsorption at air-water or oil-water interfaces.

Wetting behavior on various substrates would be expected to depend strongly on the ionization state of the compound, which varies dramatically with pH as discussed previously. The zwitterionic form predominant at physiological pH may exhibit different interfacial properties compared to the neutral or fully ionized forms.

Crystal surface properties and particle morphology characteristics influence the compound's behavior in solid-state applications, pharmaceutical formulations, and material processing operations. However, detailed characterization of these properties requires specific experimental investigation that has not been reported in the current literature.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant